N'-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide
Description
N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a dimethylmethanimidamide functional group
Properties
CAS No. |
62268-10-4 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N'-(4-chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H15ClN2/c1-4-9-7-10(12)5-6-11(9)13-8-14(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
BXVLYUWMGHOQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-2-ethylphenylamine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethylphenylamine
- N,N-Dimethylformamide
- 4-Chloro-2-methylphenoxyacetic acid
Uniqueness
N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific functional groups and structural features. The presence of both chloro and ethyl groups on the phenyl ring, along with the dimethylmethanimidamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
